Angolamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angolamycin is a natural product found in Streptomyces with data available.

科学的研究の応用

Antimicrobial Properties

Angolamycin has demonstrated effectiveness against a range of microorganisms, including:

- Bacteria : Effective against Gram-positive bacteria such as Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium tuberculosis .

- Fungi : Exhibits antifungal activity against species like Candida albicans and Candida tropicalis .

- Other Pathogens : Active against Pseudomonas aeruginosa, Klebsiella pneumoniae, and various strains of Salmonella .

Case Studies

- In Vivo Efficacy : In studies involving mice infected with Streptococcus pyogenes, this compound administration resulted in a 100% survival rate on the sixth day post-infection and 67% on the tenth day, indicating its potential as a therapeutic agent for severe infections .

- Combination Therapy : Research has indicated that this compound can enhance the efficacy of other antibiotics when used in combination, potentially overcoming resistance mechanisms in certain bacterial strains .

Pharmaceutical Formulations

This compound can be formulated into various pharmaceutical preparations, which include:

- Solid Dosage Forms : Tablets, dragees, and powders.

- Liquid Preparations : Solutions, suspensions, and emulsions.

- Topical Applications : Creams, salves, and ointments for localized infections .

These formulations can be tailored for enteral (oral), parenteral (injection), or local administration, utilizing carriers such as gelatin, lactose, or vegetable oils that do not react with this compound .

Agricultural Applications

This compound's antimicrobial properties extend to agricultural uses:

- Animal Feed Additive : It has been explored as an additive in animal feed to prevent infections in livestock and promote growth .

- Food Preservation : The compound shows promise as a preservative agent for meat and fish products by inhibiting microbial spoilage .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various pathogens compared to other antibiotics:

| Pathogen | This compound | Erythromycin | Carbomycin |

|---|---|---|---|

| Streptococcus pyogenes | High | Moderate | Low |

| Staphylococcus aureus | High | High | Moderate |

| Mycobacterium tuberculosis | Moderate | High | Moderate |

| Pseudomonas aeruginosa | Moderate | Low | Low |

| Candida albicans | High | Low | Moderate |

化学反応の分析

Epoxide Ring Hydrogenation

Angolamycin contains a 12,13-epoxyenone moiety critical for its bioactivity. Hydrogenation of the epoxide group yields derivatives with altered potency:

- 18-Dihydrothis compound : Generated via catalytic hydrogenation (H₂, Pd/C), reducing the 12,13-epoxide to a vicinal diol .

- 18-Deoxo-18-dihydrothis compound : Formed by further deoxygenation of the diol intermediate .

Activity Impact :

| Derivative | Antibacterial Activity (vs. This compound) |

|---|---|

| 18-Dihydrothis compound | 2–5× reduced |

| 18-Deoxo-18-dihydrothis compound | 10× reduced |

These results highlight the epoxide’s role in target binding .

Sugar Moiety Modifications

This compound’s desosamine and mycarose sugar units undergo site-specific reactions:

- 3''-N-Demethylation : Treatment with strong bases (e.g., NaOH) removes the 3''-N-methyl group, diminishing activity against Gram-positive bacteria .

- Acylation : The 4''-OH group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, improving solubility but reducing ribosomal affinity .

Macrolactone Ring Functionalization

The macrolactone core participates in regioselective reactions:

- C-9 Ketone Reduction : Sodium borohydride (NaBH₄) reduces the C-9 ketone to a secondary alcohol, abolishing antibacterial activity .

- C-2' Methylation : Electrophilic methylation (CH₃I, Ag₂O) at C-2' enhances stability under acidic conditions but decreases cell permeability .

Antibacterial Activity of Derivatives

Key structure-activity relationships (SAR) from in vitro assays :

| Modification Site | Effect on MIC (μg/mL) vs. S. aureus |

|---|---|

| Native this compound | 0.5–1.0 |

| 3''-N-Demethylthis compound | 8.0–16.0 |

| 4''-O-Acetylthis compound | 4.0–8.0 |

| 18-Deoxothis compound | >32.0 |

Synthetic Challenges and Innovations

- Total Synthesis : No full synthesis reported; semi-synthetic routes rely on fermentation-derived this compound .

- Biocatalytic Methods : Unspecific peroxygenases (UPOs) and acyltransferases show promise for late-stage oxidations and amide bond formations, avoiding harsh reagents .

Degradation Pathways

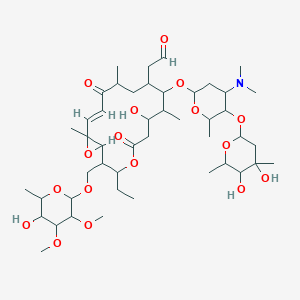

特性

CAS番号 |

1402-83-1 |

|---|---|

分子式 |

C46H77NO17 |

分子量 |

916.1 g/mol |

IUPAC名 |

2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |

InChI |

InChI=1S/C46H77NO17/c1-13-33-29(22-57-44-41(56-12)40(55-11)37(52)25(4)60-44)43-46(8,64-43)16-14-31(49)23(2)18-28(15-17-48)38(24(3)32(50)20-34(51)61-33)62-35-19-30(47(9)10)39(26(5)58-35)63-36-21-45(7,54)42(53)27(6)59-36/h14,16-17,23-30,32-33,35-44,50,52-54H,13,15,18-22H2,1-12H3/b16-14+ |

InChIキー |

KZXDKUWSAVUSKI-JQIJEIRASA-N |

SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

異性体SMILES |

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

正規SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

同義語 |

angolamycin shincomycin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。